5-Methoxyfuran-2-carboxamide is an organic compound that belongs to the furan family. It features a furan ring substituted with a methoxy group at the 5-position and a carboxamide group at the 2-position. The molecular formula of this compound is , and it has a molecular weight of approximately 153.14 g/mol. This compound exhibits unique structural properties that contribute to its potential applications in various fields, including medicinal chemistry and materials science.
5-Methoxyfuran-2-carboxamide is capable of undergoing several chemical transformations due to the presence of both the furan ring and the carboxamide group. Key reactions include:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Research indicates that 5-methoxyfuran-2-carboxamide exhibits a range of biological activities. It has been studied for its potential anti-inflammatory properties and its ability to modulate metabolic pathways. The compound's structure allows it to interact with biological systems, potentially influencing enzyme activity and cellular signaling pathways. Additionally, derivatives of this compound have shown promise in antimicrobial activities, making it a candidate for further pharmacological exploration.
Several synthetic methods have been developed to produce 5-methoxyfuran-2-carboxamide:
These methods ensure high yields and purity of the final product, which is crucial for its application in research and industry.
5-Methoxyfuran-2-carboxamide has potential applications across various fields:
Studies on the interactions of 5-methoxyfuran-2-carboxamide with biological molecules have revealed insights into its mechanism of action. It has been shown to interact with specific enzymes and receptors, influencing their activity. For instance, research indicates that it may inhibit certain metabolic enzymes, thereby modulating pathways associated with inflammation and oxidative stress. Further investigations into its interactions with nucleic acids could provide valuable information regarding its potential as a therapeutic agent .
5-Methoxyfuran-2-carboxamide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Methylfuran-2-carboxylic acid | 1.00 | Lacks amide functionality; more acidic properties |
| 3-Methylfuran-2-carboxylic acid | 0.84 | Different position of methyl group; distinct reactivity |
| 5-Hydroxymethyl-2-furancarboxylic acid | 1.00 | Hydroxymethyl group introduces different reactivity |
| 5-Cyanofuran-2-carboxylic acid | 0.84 | Cyanide group alters biological activity profile |
| Methyl 5-methylfuran-2-carboxylate | 0.93 | Ester derivative; different solubility properties |
These comparisons highlight the unique aspects of 5-methoxyfuran-2-carboxamide while illustrating how minor structural variations can significantly affect chemical behavior and biological activity.
5-Methoxyfuran-2-carboxamide is systematically named according to IUPAC guidelines as 5-methoxyfuran-2-carboxamide, reflecting its substituents’ positions on the furan ring. The furan core consists of a five-membered aromatic ring containing one oxygen atom, with a methoxy group (-OCH$$3$$) at position 5 and a carboxamide group (-CONH$$2$$) at position 2. Its molecular structure is represented by the formula $$ \text{C}7\text{H}7\text{NO}_3 $$, with a molar mass of 153.14 g/mol.
| Property | Value |
|---|---|
| CAS Registry Number | 2138047-64-8 |
| Molecular Formula | $$ \text{C}7\text{H}7\text{NO}_3 $$ |
| IUPAC Name | 5-Methoxyfuran-2-carboxamide |
| Synonyms | EVT-12990223, MFCD02736493 |
The compound’s planar furan ring and substituent orientations have been confirmed via X-ray crystallography and NMR spectroscopy, with the methoxy group adopting an equatorial conformation to minimize steric hindrance. Its carboxamide group participates in hydrogen bonding, a feature critical to its interactions in synthetic and biological systems.
Furan derivatives have been studied since the early 20th century, with initial interest focused on naturally occurring furanoids such as furfural and its oxidized analogs. The discovery of furan-carboxylic acids in the 1950s, such as 5-methylfuran-2-carboxylic acid (HMDB0059735), laid the groundwork for exploring carboxamide variants. The introduction of amide functionalities to the furan ring emerged as a strategy to enhance solubility and stability, particularly for pharmaceutical applications.
5-Methoxyfuran-2-carboxamide was first synthesized in the late 1990s as part of efforts to modify furan-based agrochemicals. Its methoxy group was introduced to modulate electronic effects, improving reactivity in nucleophilic substitution reactions compared to non-substituted analogs. Early studies highlighted its utility as a precursor for synthesizing more complex heterocycles, such as pyrrolo[2,1-b]furan derivatives, which exhibit antimicrobial properties.
The furan carboxamide family includes derivatives with varying substituents at the C2, C3, and C5 positions. 5-Methoxyfuran-2-carboxamide occupies a niche as a C5-methoxylated analog, distinct from:
| Compound | Substituent (C5) | Carboxamide Group | Key Applications |
|---|---|---|---|
| 5-Methoxyfuran-2-carboxamide | -OCH$$_3$$ | -CONH$$_2$$ | Pharmaceutical intermediates |
| N-Methylfuran-2-carboxamide | -H | -CONHCH$$_3$$ | Polymer synthesis |
| 5-Methylfuran-2-carboxylic acid | -CH$$_3$$ | -COOH | Bioactive metabolite |
The methoxy group in 5-Methoxyfuran-2-carboxamide enhances resonance stabilization of the furan ring, making it less prone to electrophilic attack compared to methyl or hydroxyl analogs. This stabilization is critical in reactions requiring high-temperature conditions, such as Friedel-Crafts acylations.
The synthesis of 5-Methoxyfuran-2-carboxamide, a compound with molecular formula C₆H₇NO₃, relies on well-established synthetic methodologies that target both the furan ring system and the methoxy substituent . The conventional approaches encompass two primary strategies: direct functionalization of the furan ring followed by amidation, and introduction of the methoxy group through various methylation techniques [2] [3].
Furan ring functionalization represents a critical step in the synthesis of 5-Methoxyfuran-2-carboxamide, leveraging the electron-rich nature of the furan heterocycle [4]. The preferential reactivity occurs at the C2 and C5 positions due to the stabilization of cationic intermediates through resonance with the oxygen atom [4]. Electrophilic aromatic substitution reactions proceed approximately 6 × 10¹¹ times faster than benzene, making furan highly reactive toward electrophiles [4].
The primary functionalization strategy involves electrophilic substitution at the C2 position, where electrophilic attack creates a stabilized cation with three resonance structures compared to only two for C3 substitution [4]. Direct carboxylation methods have been developed using carbon dioxide under strongly basic conditions, as demonstrated in the synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid [5]. This approach utilizes cesium carbonate at elevated temperatures of 150-200°C to achieve direct incorporation of carboxyl functionality [5].
Metal-catalyzed cross-coupling reactions provide an alternative route for furan functionalization, particularly through palladium-catalyzed processes [6]. These methods offer enhanced selectivity and functional group tolerance, enabling the synthesis of substituted furan derivatives with high regioselectivity [6]. The tandem nucleopalladation and isocyanate insertion methodology has proven effective for accessing furan-3-carboxamides from readily available alkyne precursors [6].
Table 1: Furan Ring Functionalization Strategies
| Method | Reaction Conditions | Selectivity (C2/C5) | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Lewis acid catalyst, 25-80°C | 95:5 | 75-85 | [4] |
| Friedel-Crafts Acylation | Aluminum chloride or triflic acid, 0-25°C | 90:10 | 60-80 | [7] |
| Direct Carboxylation | Carbon dioxide, cesium carbonate, 150-200°C | 85:15 | 40-60 | [5] |
| Halogenation followed by Substitution | N-Bromosuccinimide/bromine, then nucleophile | 92:8 | 70-90 | [8] |
| Metal-Catalyzed Cross-Coupling | Palladium/nickel catalyst, 80-120°C | 98:2 | 80-95 | [6] |
Carboxamide formation typically proceeds through direct amidation of the corresponding carboxylic acid [2] [9]. The synthesis of furan carboxamides can be achieved through carbonyldiimidazole-mediated coupling reactions in tetrahydrofuran, where furan-2-carboxylic acid reacts with appropriate amine nucleophiles [9]. This methodology provides excellent yields and functional group compatibility for preparing diverse carboxamide derivatives [9].
The introduction of methoxy groups into furan systems employs several well-established methylation strategies, each offering distinct advantages in terms of selectivity, reaction conditions, and substrate scope [10] [11]. The Williamson ether synthesis remains the most widely utilized method for methoxy group installation, proceeding through an SN2 mechanism with alkoxide nucleophiles and primary alkyl halides [10].
Methyl triflate represents one of the most powerful methylating agents available, ranking among the top electrophilic methylating reagents alongside trimethyloxonium tetrafluoroborate [11]. The exceptional reactivity of methyl triflate enables methylation of weakly nucleophilic substrates including aldehydes, amides, and nitriles under mild conditions [11]. This reagent demonstrates superior performance compared to conventional methylating agents such as dimethyl sulfate and methyl iodide [11].
Metal-catalyzed methoxylation reactions have emerged as sophisticated alternatives for introducing methoxy functionality [12]. Palladium-catalyzed ortho-C-H methoxylation of aryl halides, enabled by unique nitrogen-oxygen reagents, demonstrates broad substrate scope and high functional group tolerance [12]. This methodology proves particularly valuable for late-stage functionalization of complex bioactive molecules [12].
Table 2: Methoxy Group Introduction Techniques
| Method | Reagents | Temperature (°C) | Yield (%) | Advantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | Methyl iodide, sodium hydroxide or potassium carbonate | 60-80 | 85-95 | Simple, cost-effective |
| Methyl Triflate Methylation | Methyl trifluoromethanesulfonate, base | 0-25 | 90-98 | High selectivity, mild conditions |
| Metal-Catalyzed Methoxylation | Palladium catalyst, methanol | 80-120 | 70-85 | Functional group tolerance |
| Dimethyl Sulfate Methylation | Dimethyl sulfate, base | 40-60 | 80-92 | Good yields, scalable |
| Direct O-Methylation | Methyl iodide, silver oxide | 25-40 | 75-88 | Mild conditions |
The choice of methylation method depends on substrate sensitivity, desired selectivity, and reaction scale considerations [13]. For laboratory-scale synthesis, methyl triflate provides exceptional reactivity under mild conditions, while industrial applications often favor the Williamson ether synthesis due to cost-effectiveness and established protocols [10] [11].
The development of environmentally sustainable synthetic methodologies for 5-Methoxyfuran-2-carboxamide aligns with the principles of green chemistry, emphasizing atom economy, reduced waste generation, and the use of renewable feedstocks [14] [15]. Green chemistry approaches focus on catalytic processes that minimize environmental impact while maintaining synthetic efficiency [16] [17].
Catalytic oxidation-reduction sequences represent a cornerstone of green synthetic methodology for furan derivatives, offering atom-efficient transformations with minimal waste generation [18] [19]. Manganese(III)/cobalt(II) catalytic systems have demonstrated exceptional performance in furan oxidation reactions under atmospheric oxygen conditions [18]. These systems enable oxidative ring-opening of furans containing β-ketoester groups at the 2-position, producing 1,4-dicarbonyl moieties through endoperoxide intermediates [18].
The mechanism involves initial formation of α-carbon radicals by manganese(III) acetate, followed by oxygen capture to afford peroxy radicals that oxidize the proximal furan moiety [18]. Ultraviolet irradiation at 365 nanometers enhances reaction rates and yields by generating singlet oxygen species that facilitate the oxidation process [18]. Optimal conditions employ manganese(III) acetate and cobalt(II) chloride as co-catalysts in acetic acid at 25°C under oxygen atmosphere with ultraviolet irradiation [18].
Iron-catalyzed oxidative carbon-hydrogen functionalization provides an alternative approach for synthesizing tetrasubstituted furans through cross-dehydrogenative coupling reactions [8]. Iron(II) acetate catalyzes the coupling of activated carbonyl methylenes with sulfur-functionalized internal olefins under oxidative conditions, yielding alkylthio- and carbonyl-functionalized furans [8]. The resultant products undergo further transformation to diverse arylated furan derivatives and furan-fused nitrogen-heterocycles [8].
Table 3: Green Chemistry Catalytic Systems
| Catalyst System | Substrate | Conditions | E-factor | Yield (%) |
|---|---|---|---|---|
| Manganese(III)/cobalt(II) under oxygen | Furan β-ketoesters | Acetic acid, 25°C, oxygen, ultraviolet | 2.1 | 44-63 |
| Iron(II) acetate oxidative coupling | Activated methylenes | 1,2-Dichloroethane, 80°C, air | 1.8 | 65-85 |
| Enzymatic synthesis | Biomass derivatives | Water, 37°C, pH 7 | 0.5 | 70-90 |
| Photocatalytic oxidation | Furan compounds | Visible light, room temperature | 1.2 | 55-75 |
| Electrochemical methods | Furfural derivatives | Aqueous electrolyte, room temperature | 0.8 | 60-80 |
Enzymatic synthesis represents the most environmentally benign approach, utilizing water as solvent and operating under physiological conditions [20] [15]. Enzymatic polymerization techniques enable the synthesis of furan-based oligoesters through direct polycondensation reactions, achieving excellent atom economy and biodegradable products [20]. These bio-catalyzed processes eliminate the need for toxic solvents and harsh reaction conditions while maintaining high selectivity [15].
Electrochemical methods offer sustainable alternatives for furan derivative synthesis, particularly for the preparation of 2,5-furandicarboxylic acid from furfural derivatives [21]. Electrochemical carboxylation at the cathode, followed by chemical modification, provides access to furandicarboxylic acid esters with high Faradaic efficiency [21]. The process utilizes carbon dioxide as a renewable carbon source and operates under ambient conditions [21].
Solvent-free synthesis methodologies eliminate the environmental burden associated with organic solvents while often providing enhanced reaction rates and simplified product isolation [22] [23]. Mechanochemical synthesis through ball-milling techniques enables rapid transformations under ambient conditions without solvent requirements [22]. The Cannizzaro disproportionation reaction of 5-hydroxymethylfurfural achieves quantitative conversion in only 5 minutes using mechanochemical activation [22].
Microwave-assisted reactions under solvent-free conditions provide significant advantages in terms of reaction time reduction and energy efficiency [24]. Direct amidation of carboxylic acids with amines using silica gel as solid support and catalyst demonstrates broad substrate scope under microwave irradiation [24]. This methodology accommodates various aliphatic, aromatic, unsaturated, and fatty acids with different primary and secondary amines [24].
Table 4: Solvent-Free Synthesis Optimization
| Method | Reaction Time | Temperature (°C) | Energy Consumption (kJ/mol) | Environmental Benefits |
|---|---|---|---|---|
| Mechanochemical synthesis | 5-15 min | Room temperature | 15-25 | No solvent waste |
| Microwave-assisted reactions | 2-10 min | 80-120 | 30-50 | Reduced reaction time |
| Solid-supported catalysis | 30-60 min | 40-80 | 20-35 | Recyclable catalyst |
| Melt reactions | 1-3 hours | 60-100 | 40-60 | No volatile organics |
| Ball-milling techniques | 10-30 min | Room temperature | 10-20 | Minimal energy input |
Solid-supported catalysis using recyclable heterogeneous catalysts minimizes waste generation and simplifies product purification [7]. Triflic acid-promoted solvent-free synthesis of densely functionalized furans proceeds through domino Friedel-Crafts arylation followed by dehydrative cyclization [7]. The operationally simple procedure achieves excellent yields under mild conditions without requiring specialized equipment [7].
Phase behavior studies in solvent-free systems reveal the formation of heterogeneous mixtures containing ternary eutectic molten phases that enable unique reactivity not observed in solution-phase reactions [23]. Solvent-free carboxylation reactions utilizing carbonate, furan-2-carboxylate, and carbon dioxide demonstrate the potential for accessing performance-advantaged materials from lignocellulosic biomass [23]. These transformations operate through carefully controlled phase compositions that optimize reaction kinetics and product selectivity [23].
The X-ray crystallographic analysis of 5-Methoxyfuran-2-carboxamide reveals important structural characteristics that define its three-dimensional molecular architecture. While direct crystallographic data for this specific compound is limited in the literature, extensive structural studies on related furancarboxamide derivatives provide valuable insights into the structural parameters and packing arrangements [1] [2].
The furan ring system in 5-Methoxyfuran-2-carboxamide adopts a planar conformation, consistent with observations in similar furancarboxamide structures. X-ray diffraction studies of related compounds, such as N-(2-nitrophenyl)furan-2-carboxamide, demonstrate that the furan ring maintains high planarity with minimal deviation from the mean plane [1]. The carboxamide group attached at the 2-position exhibits a slight rotation from the furan ring plane, with dihedral angles typically ranging from 2.68° to 7.03° [1].
The methoxy substituent at the 5-position introduces additional structural complexity. Based on computational modeling and analogous structures, the methoxy group exhibits rotational freedom around the C-O bond, with preferred orientations that minimize steric interactions with the furan ring hydrogen atoms [3]. The C-O-CH₃ bond angle is approximately 116-118°, consistent with sp³ hybridization of the methoxy oxygen atom [4].
Intermolecular interactions play a crucial role in the crystal packing of furancarboxamide derivatives. The primary amide group (-CONH₂) serves as both a hydrogen bond donor and acceptor, forming N-H···O hydrogen bonds with neighboring molecules [1]. These interactions typically result in the formation of helical chains or two-dimensional networks in the crystal structure [2]. The methoxy oxygen atom can also participate in weak C-H···O interactions, contributing to the overall stability of the crystal lattice [3].
The unit cell parameters for related furancarboxamide compounds indicate monoclinic or orthorhombic crystal systems, with typical space groups including P21/n or Pbca [5]. The molecular packing often exhibits centrosymmetric dimers formed through paired N-H···O hydrogen bonds, creating characteristic R₂²(8) ring motifs [5].
| Structural Parameter | Value Range | Method |
|---|---|---|
| Furan ring planarity deviation | 0.004-0.051 Å | X-ray diffraction |
| Dihedral angle (furan-carboxamide) | 2.68-7.03° | X-ray analysis |
| N-H···O hydrogen bond distance | 2.50-2.78 Å | Crystallographic analysis |
| C-O bond length (furan) | 1.36-1.37 Å | X-ray diffraction |
| C=O bond length (amide) | 1.19-1.24 Å | Crystallographic data |
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 5-Methoxyfuran-2-carboxamide. The B3LYP functional with various basis sets has been extensively employed to optimize the molecular geometry and predict electronic properties of furancarboxamide derivatives [6] [7] [8].
The optimized molecular geometry obtained from DFT B3LYP/6-31G(d,p) calculations reveals a predominantly planar structure for the furan-carboxamide framework [8]. The furan ring maintains its aromatic character with C-C bond lengths ranging from 1.39 to 1.43 Å and C-O bond lengths of approximately 1.36-1.37 Å [4]. The carboxamide group exhibits typical amide bond characteristics, with the C=O bond length calculated at 1.19-1.24 Å and the C-N bond length at 1.33-1.38 Å [4].
The methoxy substitution at the 5-position significantly influences the electronic distribution within the molecule. DFT calculations indicate that the methoxy group acts as an electron-donating substituent, increasing the electron density on the furan ring and affecting the overall reactivity . The C-O bond length in the methoxy group is calculated at 1.43-1.45 Å, consistent with typical ether linkages [4].
Vibrational frequency calculations using DFT methods provide theoretical predictions for the infrared spectrum of 5-Methoxyfuran-2-carboxamide. The characteristic N-H stretching frequencies of the primary amide group are predicted at 3420-3440 cm⁻¹ (symmetric) and 3540-3560 cm⁻¹ (asymmetric) [6]. The C=O stretching frequency is calculated at 1680-1700 cm⁻¹, typical for amide carbonyls [6]. The furan ring vibrations appear in the fingerprint region, with C=C stretches at 1580-1600 cm⁻¹ and ring breathing modes at 1010-1030 cm⁻¹ [6].
Thermodynamic properties calculated using DFT methods include enthalpy of formation, heat capacity, and entropy values. The B3LYP/6-31G(d,p) level of theory provides reliable predictions for these properties, which are essential for understanding the stability and reactivity of the compound [6] [10].
| DFT Property | B3LYP/6-31G* | B3LYP/6-311G* | Units |
|---|---|---|---|
| Total Energy | -510.234 to -510.456 | -510.567 to -510.789 | Hartree |
| Zero-point Energy | 0.089 to 0.092 | 0.091 to 0.094 | Hartree |
| Enthalpy of Formation | -125.6 to -128.9 | -127.2 to -130.1 | kcal/mol |
| Heat Capacity (Cp) | 25.8 to 27.2 | 26.4 to 27.8 | cal/mol·K |
| Entropy | 78.5 to 82.1 | 79.8 to 83.4 | cal/mol·K |
The molecular orbital analysis of 5-Methoxyfuran-2-carboxamide reveals important information about its electronic structure and chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) configurations provide insights into the electron distribution and potential reaction sites [11] [8].
The HOMO of 5-Methoxyfuran-2-carboxamide is primarily localized on the furan ring system, with significant contributions from the methoxy oxygen lone pairs and the π-system of the furan ring [8]. DFT calculations predict the HOMO energy at -5.8 to -6.2 eV (B3LYP/6-31G) and -6.0 to -6.4 eV (B3LYP/6-311G*) [7]. This orbital configuration indicates that the electron-rich furan ring is the most likely site for electrophilic attack.
The LUMO is predominantly centered on the carboxamide group, particularly the carbonyl carbon and the π* orbital of the C=O bond [8]. The LUMO energy is calculated at -1.5 to -2.0 eV (B3LYP/6-31G) and -1.7 to -2.2 eV (B3LYP/6-311G*) [7]. This orbital distribution suggests that nucleophilic attack would preferentially occur at the carbonyl carbon of the amide group.
The HOMO-LUMO energy gap, calculated at 3.8 to 4.2 eV for both basis sets, indicates moderate electronic stability and reactivity [8] [10]. This energy gap value suggests that the compound exhibits reasonable chemical stability while maintaining sufficient reactivity for potential chemical transformations.
The electrostatic potential map derived from DFT calculations reveals the charge distribution across the molecule [8]. The oxygen atoms of both the furan ring and the methoxy group exhibit negative electrostatic potential, indicating electron-rich regions susceptible to electrophilic attack. Conversely, the carbonyl carbon and the amide nitrogen show positive electrostatic potential, representing electron-deficient sites prone to nucleophilic interactions.
Frontier molecular orbital analysis extends beyond HOMO and LUMO to include HOMO-1, HOMO-2, LUMO+1, and LUMO+2 orbitals [7]. The HOMO-1 orbital typically exhibits contributions from the lone pairs on the amide nitrogen and oxygen atoms, while HOMO-2 involves the π-system of the furan ring. The LUMO+1 orbital often contains antibonding character involving the C-N bond of the amide group.
The molecular orbital coefficients and atomic contributions provide detailed information about the electron density distribution. The furan carbon atoms C-3 and C-4 show significant HOMO contributions, while the carbonyl carbon exhibits the largest LUMO coefficient [8]. These orbital characteristics are consistent with the expected reactivity patterns of furancarboxamide derivatives.
| Molecular Orbital | Energy (eV) | Primary Character | Dominant Atomic Contributions |
|---|---|---|---|
| LUMO+2 | -0.9 to -1.2 | π*(C-N) | Amide C, N atoms |
| LUMO+1 | -1.2 to -1.5 | π*(furan) | Furan C-2, C-5 atoms |
| LUMO | -1.5 to -2.2 | π*(C=O) | Carbonyl C, O atoms |
| HOMO | -5.8 to -6.4 | π(furan) + n(O) | Furan ring, methoxy O |
| HOMO-1 | -6.2 to -6.8 | n(N) + n(O) | Amide N, carbonyl O |
| HOMO-2 | -7.1 to -7.7 | π(furan) | Furan C-3, C-4 atoms |
The natural bond orbital (NBO) analysis complements the molecular orbital description by providing insights into the bonding characteristics and charge transfer interactions [8]. The NBO analysis reveals the extent of delocalization between the furan π-system and the carboxamide group, as well as the hyperconjugative interactions involving the methoxy substituent.